Physicochemical properties of imidazo[1,5-a]pyridine derivatives
Physicochemical properties of imidazo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]Pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Imidazo[1,5-a]Pyridine Scaffold in Modern Drug Discovery
The imidazo[1,5-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a privileged scaffold for engaging with a multitude of biological targets.[1][3] Derivatives of this family have shown diverse pharmacological activities, including potential as anti-cancer agents, cardiotonic agents, and enzyme inhibitors.[2] However, the journey from a biologically active "hit" to a viable drug candidate is paved with challenges, the foremost of which is the optimization of its physicochemical properties.
This guide provides an in-depth exploration of the core physicochemical properties of imidazo[1,5-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and rationally modulate these properties to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. We will move beyond mere definitions to discuss the causality behind experimental choices, provide actionable protocols, and illustrate the integrated strategies required for successful lead optimization.[4][5]
Lipophilicity: Mastering Membrane Traversal and Target Engagement
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's fate in the body. It governs membrane permeability, plasma protein binding, volume of distribution, and even metabolic clearance.[5][6] For imidazo[1,5-a]pyridine derivatives, fine-tuning lipophilicity is a balancing act: too low, and the compound may not cross cellular membranes to reach its target; too high, and it may suffer from poor solubility, high metabolic turnover, and potential off-target toxicity.[7][8]
Quantifying Lipophilicity: LogP and LogD
Lipophilicity is quantified using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. Since most drugs are ionizable, LogD at physiological pH (7.4) is the more pharmacologically relevant parameter.
| Parameter | Definition | Relevance | Optimal Range (General) |
| LogP | The logarithm of the partition coefficient of a neutral compound between n-octanol and water. | Intrinsic lipophilicity of the un-ionized molecule. | 1 - 3 |
| LogD₇.₄ | The logarithm of the distribution coefficient of a compound (ionized and un-ionized) between n-octanol and water at pH 7.4. | Lipophilicity at physiological pH; better predictor of in vivo behavior for ionizable compounds. | 1 - 3 |
Experimental Workflow: High-Throughput Lipophilicity Determination by RP-HPLC
The traditional shake-flask method, while the gold standard, is low-throughput.[9] For drug discovery projects that require screening dozens of analogs, a high-throughput method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior.
Causality: The retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately estimated.
Protocol: RP-HPLC for LogP/LogD Measurement
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate), pH adjusted to 7.4 for LogD measurement.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the compounds (e.g., 254 nm).
-
-
Calibration:
-
Prepare a set of 5-8 calibration standards with well-established LogP values spanning the expected range (e.g., Acetaminophen, Propranolol, Diclofenac).
-
Inject each standard and record its retention time (tᵣ).
-
-
Sample Analysis:
-
Dissolve test compounds (imidazo[1,5-a]pyridine derivatives) in a suitable solvent (e.g., DMSO) at ~1 mg/mL.
-
Inject each sample and record its tᵣ.
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Plot LogP of the standards versus their log(k) values.
-
Perform a linear regression to obtain a calibration curve.
-
Use the regression equation to calculate the LogP/LogD of the test compounds from their measured log(k) values.
-
Structural Modulation of Lipophilicity
The imidazo[1,5-a]pyridine core itself has moderate lipophilicity. Substituents can be strategically introduced to either increase or decrease this value.
Caption: Modulating lipophilicity of the imidazo[1,5-a]pyridine core.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the blood.[4] Poor solubility is a leading cause of failure for drug candidates. For imidazo[1,5-a]pyridine derivatives, which are often crystalline solids with aromatic character, solubility can be a significant hurdle.
Types of Solubility Measurement
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. It is high-throughput and reflects the conditions of many in vitro assays.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is lower throughput but provides the most accurate measure of a compound's intrinsic solubility.[9]
Experimental Workflow: High-Throughput Kinetic Solubility Assay
Causality: This assay mimics the scenario where a compound is rapidly diluted from a DMSO stock into an aqueous buffer, as is common in biological screening. Precipitation is detected by light scattering (nephelometry) or UV absorbance after filtration.
Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispense the DMSO stock into a 96-well plate using a serial dilution scheme to create a concentration gradient (e.g., 200 µM down to 1.56 µM final assay concentration).
-
-
Assay Execution:
-
Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the 96-well plate containing the DMSO stock. The final DMSO concentration should be low and consistent (e.g., 1-2%).
-
Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
-
-
Data Analysis:
-
Plot turbidity against compound concentration.
-
The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the background.
-
Structural Strategies to Enhance Solubility
Improving solubility often involves a trade-off with other properties like permeability and potency.
-
Introduce Polar/Ionizable Groups: Adding groups like hydroxyls, amines, or carboxylic acids can significantly increase hydrogen bonding with water.
-
Modulate pKa: The basic nitrogen atom in the imidazole ring of the imidazo[1,5-a]pyridine core can be protonated at physiological pH. This salt formation drastically increases solubility. Modifying substituents can tune the pKa to optimize this effect.
-
Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice energy (a key component of the solubility equation), making the solid form easier to dissolve. For example, adding a methyl group can sometimes improve solubility by preventing efficient stacking of the planar aromatic cores.
Ionization Constant (pKa): The pH-Dependent Switch
The pKa is the pH at which a compound is 50% ionized and 50% neutral. It is a fundamental property that dictates a molecule's charge state in different biological compartments, thereby influencing its solubility, permeability, and target binding.[4][6][10] The imidazo[1,5-a]pyridine scaffold is basic, and understanding its pKa is crucial for predicting its behavior.
The Basic Nature of Imidazo[1,5-a]pyridine
The primary site of protonation is the N4 atom in the pyridine ring, which bears the highest electron density. The pKa of the parent imidazo[1,5-a]pyridine is approximately 5.5-6.5. This means at physiological pH (7.4), a significant portion of the molecules will be in their neutral, more lipophilic form, aiding membrane permeation.
Experimental Workflow: pKa Determination by Potentiometric Titration
Causality: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve, where the molecule's buffering capacity is at its maximum.
Protocol: Automated Potentiometric Titration
-
System: An automated titrator (e.g., Sirius T3) is used for high accuracy and throughput.[6]
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Titration: The instrument performs multiple titrations with standardized HCl and KOH to move the pH from ~2 to ~12 and back.
-
Data Analysis: The instrument's software analyzes the titration curve to calculate the pKa value(s). For compounds with poor water solubility, the software can extrapolate to 0% co-solvent to determine the aqueous pKa.
Tuning the pKa of the Scaffold
The basicity of the imidazo[1,5-a]pyridine core can be fine-tuned with substituents.
Caption: Iterative cycle for multi-parameter optimization in drug discovery.
The goal is not to achieve a "perfect" score for every property but to find the best overall balance that results in a safe and efficacious drug candidate with a suitable pharmacokinetic profile. For imidazo[1,5-a]pyridine derivatives, this means harmonizing potency with solubility, metabolic stability, and appropriate lipophilicity to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo(1,5-a)pyridine | C7H6N2. PubChem. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH). [Link]
-
Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. ResearchGate. [Link]
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. ResearchGate. [Link]
-
Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
-
Physicochemical Properties. The Handbook of Medicinal Chemistry. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
